7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-16-8-13(4-5-14(10)16)21-9-11-2-3-12(19)7-15(11)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHUBDXFYSEWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-chloro-4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-chloro-4-fluorobenzyl chloride undergoes nucleophilic substitution with the hydroxyl group of 4-methyl-2H-chromen-2-one, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds within the chromenone class exhibit various pharmacological properties, including:
- Antioxidant Activity : Chromenones have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress and related diseases.
- Anti-inflammatory Properties : Some derivatives show potential in modulating inflammatory pathways, making them candidates for treating inflammatory disorders.
- Anticancer Effects : Certain chromenones have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activities of similar chromenone derivatives, providing insights into the potential applications of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one:
- Anticancer Studies : Research has shown that chromenone derivatives can induce apoptosis in cancer cells through activation of caspase pathways. For example, a study indicated that specific substitutions on the chromenone structure enhance its potency against breast cancer cell lines.
- Anti-inflammatory Effects : In vitro studies demonstrated that certain chromenones inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as arthritis.
- Neuroprotective Properties : Some derivatives have been evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage, indicating possible applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signaling cascades, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 2-chloro-4-fluorobenzyl ether substituent. Below is a comparison with analogs differing in substituent type, position, and chain length:
Key Observations :
- Halogenation: Chlorine and fluorine atoms improve metabolic stability and electronic properties. For example, the 2,4-dichlorobenzyl analog (Cl at ortho and para positions) shows higher hydrophobicity than the target compound’s mono-Cl/fluoro substitution .
- Chain Length : Longer alkoxy chains (e.g., propoxy in ) correlate with higher melting points (139–141°C vs. 84–86°C for pentoxy analogs), suggesting enhanced crystallinity .
Key Observations :
- Benzyl ether formation (target compound) typically achieves moderate to high yields, similar to trichlorophenoxy analogs .
- Amide derivatives (e.g., ) require milder conditions but face enantiomer separation challenges .
Physicochemical Properties
Biological Activity
7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. This compound features a chromen-2-one core structure with notable substituents that enhance its potential therapeutic applications. Research indicates that it possesses significant antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H14ClF O3
- Molecular Weight : Approximately 314.75 g/mol
- Functional Groups :
- A chloro group at the 2-position
- A fluorobenzyl ether at the 7-position
- A methyl group at the 4-position
This unique substitution pattern is believed to contribute to its enhanced biological activity compared to other chromen derivatives.
Anticancer Activity
Research has shown that chromen derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving MOLT-4, HL-60, and MCF-7 cancer cells, compounds similar to 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one demonstrated moderate to high potency. The IC50 values for these compounds suggest their potential as anticancer agents:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 13 | HL-60 | 42.0 ± 2.7 |
| Compound 13 | MOLT-4 | 24.4 ± 2.6 |
| Compound 11 | MCF-7 | 68.4 ± 3.9 |
These findings indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells, particularly in leukemia and breast cancer models .
Antimicrobial Activity
The antimicrobial properties of chromen derivatives have also been explored extensively. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for various derivatives have been reported in the range of 100–400 µg/mL , showcasing moderate to good antimicrobial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit albumin denaturation, a common marker of inflammation. Comparative studies with established anti-inflammatory agents like ibuprofen have indicated superior activity in some instances .
The biological activity of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that chromen derivatives may induce oxidative stress in cancer cells, leading to cell death.
Study on Cytotoxicity
A notable study focused on synthesizing various chromen derivatives and evaluating their cytotoxicity against several cancer cell lines using the MTT assay. The results indicated that certain derivatives had significantly lower IC50 values compared to others, highlighting the importance of structural modifications in enhancing anticancer activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds revealed that those with halogen substitutions (like chloro and fluoro groups) exhibited enhanced biological activity compared to their non-halogenated counterparts:
| Compound | Substituent | Biological Activity |
|---|---|---|
| A | No halogen | Low |
| B | Chloro | Moderate |
| C | Fluoro | High |
This analysis underscores the potential for further optimization of compound structures to improve efficacy.
Q & A
Basic Question: What are the established synthetic routes for preparing 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Chromenone Core Formation : A Pechmann condensation between a phenol derivative (e.g., resorcinol) and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄) forms the 4-methylchromen-2-one scaffold .
Etherification : The 2-chloro-4-fluorobenzyl group is introduced via nucleophilic substitution using 2-chloro-4-fluorobenzyl chloride and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Basic Question: What analytical techniques are used to characterize this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy group at C7, methyl at C4) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 359.06) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereoelectronic effects (e.g., dihedral angles between chromenone and benzyl groups) .
Advanced Question: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps to enhance regioselectivity .
- Solvent Optimization : Compare DMF, THF, and acetonitrile for etherification efficiency via HPLC monitoring .
- Flow Chemistry : Implement continuous flow reactors to reduce side reactions and improve scalability .
Advanced Question: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., MIC for antimicrobial studies) using positive controls (e.g., ciprofloxacin) and replicate experiments .
- Substituent Effects Analysis : Compare activity of analogs (e.g., 2-chloro vs. 4-fluoro substitutions) to isolate pharmacophores .
- Dose-Response Curves : Perform IC₅₀ studies to distinguish true activity from cytotoxicity .
Basic Question: What chemical reactions is this compound likely to undergo?
Methodological Answer:
- Oxidation : Treat with KMnO₄/H₂SO₄ to oxidize the chromenone carbonyl group to a quinone .
- Nucleophilic Substitution : Replace the chloro group with amines (e.g., piperidine) in DMSO at 100°C .
- Photochemical Reactions : UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes .
Advanced Question: How can mechanistic studies elucidate its reactivity?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-tagged H₂O to track ether bond hydrolysis kinetics via GC-MS .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states for substitution reactions .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .
Basic Question: What approaches are used for initial biological activity screening?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (CLSI guidelines) .
- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values normalized to doxorubicin .
- Enzyme Inhibition : Test inhibition of COX-2 or topoisomerase II via fluorogenic substrates .
Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Br, I) or electron-withdrawing groups (NO₂) at the benzyl position .
- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical binding interactions .
- Bioisosteric Replacement : Replace the chromenone oxygen with sulfur to assess metabolic stability .
Basic Question: How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase .
- Melting Point Analysis : Compare observed mp (e.g., 145–147°C) to literature values .
- Elemental Analysis : Validate %C, %H, and %Cl within ±0.4% of theoretical values .
Advanced Question: How can synergistic effects with other compounds be evaluated?
Methodological Answer:
- Checkerboard Assays : Combine with fluconazole or cisplatin to calculate fractional inhibitory concentration (FIC) indices .
- Combinatorial Libraries : Use high-throughput screening to identify potentiation with kinase inhibitors .
- In Vivo Models : Test co-administration in zebrafish xenografts for tumor growth suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
